molecular formula C14H19N3O2S B2944539 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1226435-71-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2944539
CAS RN: 1226435-71-7
M. Wt: 293.39
InChI Key: BMSOCOHIGBXUBV-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a 3,5-dimethyl-1H-pyrazole with an appropriate sulfonamide under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the phenyl ring are likely to be planar due to the conjugation of pi electrons . The sulfonamide group could introduce some polarity to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms . The sulfonamide group can also undergo various reactions, particularly hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .

Scientific Research Applications

Copper (II) Ion Complexation

The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide has been utilized in the synthesis of novel Schiff-base ligands for copper (II) ion complexation. These ligands have been synthesized and characterized, and their complexation with copper (II) ions has led to the formation of various complexes. These complexes have been studied for their thermal properties using techniques like TGA–DSC/FT-IR and for their structural properties through single-crystal X-ray diffraction .

Biological Activity Exploration

Pyrazole derivatives, such as the one , are known for a wide range of biological activities, which makes them significant in pharmaceutical applications. The synthesis and characterization of these derivatives are crucial as they can lead to the discovery of new drugs with potential biological effects. When complexed with metal centers, these compounds can enhance their intrinsic biological effects .

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds like thiazolo[4,5-b]pyridine. These compounds are synthesized through reactions involving hydrazine derivatives and acetylacetone, resulting in structures characterized by X-ray crystallography and NMR spectroscopy. Heterocyclic compounds are of great interest in drug design due to their varied biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Anti-tubercular Drug Development

Research has shown that imidazole-containing compounds synthesized using the pyrazole derivative have exhibited potent anti-tubercular activity against Mycobacterium tuberculosis. Specific compounds synthesized in this manner have been evaluated and shown to be more effective than others, highlighting the compound’s potential in developing anti-tubercular drugs .

Antioxidant and Anti-inflammatory Properties

Thiazolo[4,5-b]pyridine derivatives, synthesized using the pyrazole derivative, have demonstrated antioxidant and anti-inflammatory activities. These properties are significant for the development of new therapeutic agents that can mitigate oxidative stress and inflammation, which are common pathways in various diseases .

Drug Design and Synthesis

The compound’s ability to form fused hybrids by incorporating different heterocyclic systems has been exploited in drug design. These hybrids can offer enhanced activities compared to their parent rings alone, providing a pathway for the development of new chemical entities with improved therapeutic profiles .

Coordination Chemistry

The compound’s role in coordination chemistry is notable, as it can be designed to stabilize different metal centers with varying oxidation numbers. This versatility allows for strategic design in the synthesis of mono-, di-, tri-, or multidentate ligands, which are essential in the development of new materials and catalysts .

Theoretical Studies and Computational Chemistry

Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations have been employed to study the compound and its complexes. These theoretical studies provide insights into the charge distributions and absorption bands of the complexes, contributing to a deeper understanding of their chemical properties .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-12-10-13(2)17(16-12)9-8-15-20(18,19)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSOCOHIGBXUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

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